molecular formula C11H13BrFNO B3122318 4-bromo-N-tert-butyl-3-fluorobenzamide CAS No. 303084-63-1

4-bromo-N-tert-butyl-3-fluorobenzamide

Cat. No.: B3122318
CAS No.: 303084-63-1
M. Wt: 274.13 g/mol
InChI Key: SOYRULIDDRORKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-tert-butyl-3-fluorobenzamide is a chemical compound with the molecular formula C11H13BrFNO and a molecular weight of 274.13 g/mol It is characterized by the presence of a bromine atom, a fluorine atom, and a tert-butyl group attached to a benzamide core

Preparation Methods

The synthesis of 4-bromo-N-tert-butyl-3-fluorobenzamide typically involves the reaction of 4-bromo-3-fluorobenzoic acid with tert-butylamine. One common method includes the following steps :

    Activation of 4-bromo-3-fluorobenzoic acid: The acid is dissolved in a solvent such as dichloromethane (DCM) and treated with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) to form the corresponding acyl chloride.

    Amidation: The acyl chloride is then reacted with tert-butylamine in the presence of a base such as triethylamine (TEA) to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Bromo-N-tert-butyl-3-fluorobenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, and nucleophiles for substitution reactions.

Mechanism of Action

The exact mechanism of action of 4-bromo-N-tert-butyl-3-fluorobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

4-Bromo-N-tert-butyl-3-fluorobenzamide can be compared with other similar compounds such as:

Properties

IUPAC Name

4-bromo-N-tert-butyl-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c1-11(2,3)14-10(15)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYRULIDDRORKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 4-bromo-3-fluorobenzoic acid (19 g, 87 mmol) in DCM (200 mL) was added oxalyl chloride (9.10 mL, 104 mmol), followed by 1 drop of DMF. The mixture was allowed to stir at rt for 2 h. Upon clarification of the suspension, the solution was concentrated to dryness. The residue was redissolved in DCM (200 mL) and cooled to 0° C. Next the solution was treated with TEA (30.2 mL, 217 mmol) followed by tert-butyl amine (12.0 mL, 113 mmol). The solution was allowed to stir for 12 h. The reaction was diluted with 1N HCl (200 mL). The organic layer was then removed and washed with 1N NaOH. The organic layer was dried over MgSO4, filtered and concentrated to afford the title compound.
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
30.2 mL
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-tert-butyl-3-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-bromo-N-tert-butyl-3-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N-tert-butyl-3-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-tert-butyl-3-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-bromo-N-tert-butyl-3-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
4-bromo-N-tert-butyl-3-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.